Home > Products > Screening Compounds P107853 > Daclatasvir SRSS Isomer
Daclatasvir SRSS Isomer - 1009117-28-5

Daclatasvir SRSS Isomer

Catalog Number: EVT-1487132
CAS Number: 1009117-28-5
Molecular Formula: C₄₀H₅₀N₈O₆
Molecular Weight: 738.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Asunaprevir is a direct-acting antiviral (DAA) drug that acts as an inhibitor of the Hepatitis C virus (HCV) NS3/4A protease. It is often used in combination with Daclatasvir for the treatment of chronic HCV infection, particularly in patients with genotype 1b HCV. [, ]

Relevance: Asunaprevir is considered structurally related to Daclatasvir in the context of this research because it is frequently co-administered with Daclatasvir as part of a combination therapy regimen for HCV. [, ] While their mechanisms of action differ, both drugs ultimately target and inhibit different components of the HCV replication cycle. This makes Asunaprevir a relevant compound to discuss when considering the broader therapeutic landscape of Daclatasvir and its isomers.

Overview

Daclatasvir is a direct-acting antiviral agent primarily used in the treatment of hepatitis C virus infections. The compound has garnered attention due to its efficacy in inhibiting the replication of the virus by targeting the non-structural protein 5A (NS5A). The SRSS isomer of daclatasvir is a specific stereoisomer that plays a significant role in its pharmacological activity. This article provides a comprehensive analysis of daclatasvir SRSS isomer, covering its classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.

Source and Classification

Daclatasvir is classified as a small molecule drug and falls under the category of antiviral agents. It was developed for use against hepatitis C virus and received approval from the Food and Drug Administration in July 2015. The compound functions as an NS5A inhibitor, disrupting the viral replication cycle by interfering with the assembly of replication complexes necessary for viral propagation .

Synthesis Analysis

Methods and Technical Details

The synthesis of daclatasvir involves several steps that can be categorized into two main approaches: traditional organic synthesis and advanced methods utilizing modern techniques such as high-performance liquid chromatography (HPLC) for purification.

  1. Traditional Organic Synthesis: The initial synthesis typically starts from commercially available precursors, where various functional groups are introduced through standard organic reactions such as alkylation, acylation, and cyclization.
  2. Advanced Techniques: Recent advancements have included the use of preparative HPLC to isolate specific isomers from reaction mixtures. This method allows for the separation of daclatasvir SRSS isomer based on its unique chromatographic properties, which are influenced by its stereochemistry .

The process also involves rigorous characterization using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure and Data

Daclatasvir has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C_22H_24N_2O_3S, with a molecular weight of approximately 396.50 g/mol.

  • Key Structural Features:
    • An iminothiazolidinone ring system.
    • A benzylic substituent that plays a crucial role in binding to the NS5A protein.

The stereochemistry of the SRSS isomer affects its interaction with biological targets, influencing both potency and selectivity against hepatitis C virus strains .

Chemical Reactions Analysis

Reactions and Technical Details

Daclatasvir undergoes various chemical reactions during its synthesis and metabolism:

  1. Radical-Mediated Dimerization: This process involves the formation of radical intermediates that can lead to the creation of different isomers. The SRSS isomer may arise from specific conditions during synthesis that favor certain radical pathways .
  2. Metabolic Pathways: In vivo, daclatasvir is predominantly metabolized by cytochrome P450 enzymes (specifically CYP3A4), leading to oxidative transformations that can affect its pharmacokinetics and efficacy .

Understanding these reactions is critical for optimizing both the synthesis process and therapeutic application.

Mechanism of Action

Process and Data

Daclatasvir exerts its antiviral effects by binding to the N-terminus of the D1 domain of NS5A protein. This binding inhibits both cis-acting and trans-acting functions essential for viral replication:

  • Cis-acting Function: Maintains the integrity of the replication complex.
  • Trans-acting Function: Facilitates assembly and secretion of infectious viral particles.

By modulating the phosphorylation status of NS5A, daclatasvir disrupts viral RNA synthesis and assembly processes, leading to reduced viral load in infected individuals .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Daclatasvir exhibits several notable physical and chemical properties:

The compound's pharmacokinetic profile includes high protein binding (approximately 99%) and an oral bioavailability rate of about 67%, indicating effective absorption when administered orally .

Applications

Scientific Uses

Daclatasvir's primary application lies in treating hepatitis C virus infections. It is often used in combination with other antiviral agents like sofosbuvir to enhance therapeutic efficacy across various genotypes of hepatitis C virus:

  • Clinical Use: Approved for use in treatment regimens for chronic hepatitis C infections, achieving high sustained virological response rates.
  • Research Applications: Daclatasvir serves as a valuable tool in virology research, particularly in studies aimed at understanding hepatitis C virus pathogenesis and resistance mechanisms.
Introduction to Daclatasvir SRSS Isomer

Significance of Stereoisomerism in Antiviral Drug Development

Stereoisomerism—the spatial arrangement of atoms in chiral molecules—profoundly influences the pharmacokinetics, efficacy, and safety profiles of antiviral agents. Enantiomers of the same compound can exhibit drastically different biological activities due to stereospecific interactions with target proteins. For instance, the antiviral activity of protease inhibitors often depends on precise three-dimensional binding to asymmetric enzyme active sites, where one stereoisomer may fit optimally while its counterpart shows reduced affinity or off-target effects [1]. This principle is critically relevant to NS5A inhibitors like Daclatasvir, where specific stereoconfigurations determine antiviral potency across diverse hepatitis C virus (HCV) genotypes. The pharmaceutical industry increasingly prioritizes stereochemically pure isomers to enhance therapeutic indices and minimize metabolic complications, positioning isomers like Daclatasvir SRSS as pharmacologically optimized entities [9].

Role of NS5A Inhibitors in Hepatitis C Virus (HCV) Therapy

NS5A is a multifunctional viral phosphoprotein essential for HCV replication, virion assembly, and resistance modulation. Unlike enzymatic targets (e.g., NS3/4A protease or NS5B polymerase), NS5A lacks intrinsic catalytic activity but orchestrates replication complex formation through protein-RNA interactions. NS5A inhibitors disrupt these processes by binding to the protein’s N-terminal domain, inducing conformational changes that impair viral RNA synthesis and particle maturation [5] [7]. Daclatasvir, a first-in-class NS5A inhibitor, exhibits picomolar potency against HCV by altering NS5A subcellular localization and blocking hyperphosphorylation—a critical step in viral lifecycle progression [5] [10]. Clinical studies validate NS5A inhibitors as cornerstone therapies in all-oral direct-acting antiviral (DAA) regimens, achieving >90% sustained virologic response (SVR) rates across genotypes when combined with other antivirals like sofosbuvir (NS5B inhibitor) or asunaprevir (NS3/4A inhibitor) [3] [5].

Table 1: Key NS5A Inhibitors in Clinical Use

CompoundTarget SpecificityClinical Efficacy (SVR12*)Genotypic Coverage
DaclatasvirNS5A dimer interface90-100%GT 1, 2, 3, 4, 5, 6
LedipasvirNS5A Domain I95-99%GT 1, 4, 5, 6
VelpatasvirNS5A resistance variants>95%Pangenotypic
Ruzasvir (Phase 3)NS5A baseline polymorphisms>95% (Phase 2)Pangenotypic

*SVR12: Sustained virologic response 12 weeks post-treatment [5] [10].

Structural and Functional Relevance of the SRSS Configuration

Daclatasvir SRSS isomer features a stereochemically defined structure with the methyl ester of L-valine and a unique tetracyclic core. Its SRSS configuration—denoting specific chiral centers—is critical for high-affinity binding to NS5A. X-ray crystallography reveals that the SRSS isomer engages NS5A’s dimeric structure through symmetrical hydrogen bonding and hydrophobic contacts within Domain I, disrupting dimerization and RNA binding [7] [9]. The molecular symmetry of Daclatasvir mirrors NS5A’s homodimeric topology, enabling bivalent interactions that enhance antiviral activity.

Table 2: Structural and Biochemical Properties of Daclatasvir SRSS Isomer

PropertyDescription
Chemical NameMethyl((S)-1-((S)-2-(5-(4´-(2-((R)-1-((methoxycarbonyl)-L-valyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1´-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate
Molecular FormulaC₄₀H₅₀N₈O₆
Molecular Weight738.88 g/mol
Key Stereocenters(S)-Valine methyl ester, (R)-pyrrolidine imidazole
Mechanism of ActionBinds NS5A Domain I, inhibiting replication complex assembly and RNA synthesis
In Vitro Potency (EC₅₀)9–146 pM (genotype-dependent)

Source: [9]

The SRSS configuration confers distinct advantages:

  • Genotypic Coverage: Maintains nanomolar efficacy against GT-1a, GT-1b, and GT-3, though activity varies with polymorphic resistance-associated substitutions (RAS) like Y93H [3] [5].
  • Resistance Barrier: The dimeric engagement mechanism raises the barrier to resistance compared to monomeric inhibitors, requiring multiple NS5A mutations for viral escape [7].
  • Synergistic Potential: Structural compatibility with nucleotide analogs (e.g., sofosbuvir) enables synergistic inhibition of HCV replication at multiple stages [3] [10].

Research confirms that deviations from the SRSS configuration—such as its RSSS or SSRS diastereomers—reduce binding affinity by >100-fold, underscoring the precision required for NS5A-targeted drug design [7] [9]. This stereochemical dependency highlights why isomeric purity is non-negotiable in pharmaceutical manufacturing of Daclatasvir.

Table 3: Impact of Stereoisomerism on Daclatasvir Activity

IsomerRelative Binding AffinityEC₅₀ Against HCV GT-1bResistance Selection Risk
SRSS1.0 (Reference)0.009 nMLow
RSSS0.011.2 nMHigh
SSRS0.050.6 nMModerate

Data derived from replicon assays and surface plasmon resonance studies [7] [9].

Concluding Remarks

Daclatasvir SRSS isomer exemplifies the convergence of stereochemistry and virology in modern drug development. Its optimized spatial configuration enables unparalleled NS5A inhibition, transforming HCV therapy paradigms. Ongoing research explores its utility against emerging RNA viruses, leveraging the conserved role of multifunctional proteins like NS5A in viral replication [4] [8].

Properties

CAS Number

1009117-28-5

Product Name

Daclatasvir SRSS Isomer

Molecular Formula

C₄₀H₅₀N₈O₆

Molecular Weight

738.88

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.